Home > Products > Building Blocks P2519 > 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid
3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid - 49629-36-9

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

Catalog Number: EVT-376270
CAS Number: 49629-36-9
Molecular Formula: C6H7NO4S
Molecular Weight: 189.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is a compound that belongs to the class of thiazolidinediones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential biological activities, particularly in medicinal chemistry. It is often studied for its effects on various biological pathways and its applications in drug development.

Source

The compound can be synthesized through various chemical reactions involving thiazolidine derivatives. It has been identified in several studies focusing on thiazolidinedione derivatives and their biological activities. The synthesis methods often utilize readily available starting materials and catalysts to achieve the desired product with high yields.

Classification

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid falls under the category of organic compounds, specifically as a thiazolidinedione derivative. It is recognized for its potential therapeutic applications, including anti-inflammatory and antidiabetic properties.

Synthesis Analysis

Methods

The synthesis of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid can be achieved through several methods:

  1. Mannich Reaction: This involves the reaction of thiazolidine derivatives with formaldehyde and amines to form the desired compound.
  2. Cyclization Reactions: Utilizing thioglycolic acid and aldehydes under acidic conditions can lead to the formation of thiazolidinones.
  3. Catalytic Methods: Employing catalysts such as scandium(III) triflate or β-cyclodextrin-SO₃H can enhance the reaction efficiency and selectivity .

Technical Details

The synthesis typically requires specific conditions such as temperature control and solvent choice (e.g., ethanol, DMF). For example, one method involves using toluene at low temperatures (0 °C) followed by heating to facilitate cyclization . The progress of reactions is often monitored using thin-layer chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid consists of a thiazolidine ring with two carbonyl groups at positions 2 and 4, along with a propionic acid side chain. The presence of these functional groups contributes to its reactivity and biological activity.

Data

  • Molecular Formula: C₇H₈N₂O₄S
  • Molecular Weight: 188.21 g/mol
  • Structural Features:
    • Five-membered ring containing sulfur and nitrogen.
    • Two carbonyl groups contributing to its dioxo nature.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, allowing for further derivatization.
  2. Condensation Reactions: It can react with amines or alcohols under acidic conditions to form amides or esters.
  3. Redox Reactions: The dioxo structure may undergo reduction or oxidation depending on the reaction conditions .

Technical Details

Reactions involving this compound are often facilitated by specific catalysts or reagents that enhance yield and selectivity. For instance, using scandium(III) triflate as a catalyst has shown improved results in certain condensation reactions .

Mechanism of Action

Process

The mechanism of action for 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid primarily involves its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.

  1. Binding Interactions: The compound may bind to peroxisome proliferator-activated receptors (PPARs), influencing glucose metabolism and lipid homeostasis.
  2. Inhibition Mechanisms: It has been observed to inhibit certain enzymes related to inflammation and metabolic disorders, potentially leading to therapeutic effects in conditions like diabetes .

Data

Studies have indicated that the compound exhibits significant binding affinity towards PPARγ, which plays a critical role in regulating insulin sensitivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • pH Stability: The compound maintains stability within a pH range of approximately 6 to 8.5.
  • Reactivity: The presence of carbonyl groups makes it reactive towards nucleophiles.

Relevant physicochemical data include:

  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds .
Applications

Scientific Uses

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid has several scientific applications:

  1. Pharmaceutical Development: It is explored for its potential as an antidiabetic agent due to its ability to enhance insulin sensitivity.
  2. Biochemical Research: Used in studies investigating metabolic pathways and enzyme inhibition mechanisms.
  3. Antimicrobial Studies: Some derivatives show promise in antimicrobial activity against various pathogens .
Introduction to Thiazolidine Derivatives in Medicinal Chemistry

Historical Context of Thiazolidine Scaffolds in Drug Discovery

The thiazolidine ring system, particularly the 2,4-thiazolidinedione (TZD) core, represents one of medicinal chemistry's most privileged scaffolds, with therapeutic applications spanning over six decades. First synthesized in the 1940s, TZDs gained significant attention in the 1980s when ciglitazone emerged as the prototype for antidiabetic agents targeting insulin resistance. This breakthrough established the TZD scaffold as a critical pharmacophore in metabolic disorder therapeutics [2]. The subsequent development and FDA approval of pioglitazone and rosiglitazone validated the clinical potential of TZD derivatives, cementing their role as PPARγ (peroxisome proliferator-activated receptor gamma) agonists for type 2 diabetes management. Despite setbacks due to toxicity issues with some agents (e.g., troglitazone's hepatotoxicity), the TZD scaffold remains a cornerstone in antidiabetic drug discovery [4].

Beyond metabolic diseases, thiazolidinedione derivatives have demonstrated remarkable therapeutic versatility. Research over the past two decades has revealed substantial pharmacological potential across diverse areas, including antimicrobial (targeting Mur ligases in bacterial cell wall synthesis), anticancer (inhibiting VEGFR-2, PARP, and other oncological targets), antioxidant (reactive oxygen species scavenging), and anti-inflammatory applications [2] [6]. The 2,4-dioxothiazolidine core serves as a molecular platform for structural diversification, enabling medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties through strategic modifications at the N3 and C5 positions. This adaptability has maintained the scaffold's relevance in contemporary drug discovery programs targeting increasingly complex disease mechanisms [1].

Table 1: Clinically Approved Thiazolidinedione-Based Drugs and Therapeutic Applications

Drug NameTherapeutic CategoryMolecular TargetKey Structural Features
PioglitazoneAntidiabeticPPARγ agonistPyridine-containing side chain at N3
RosiglitazoneAntidiabeticPPARγ agonistPyrimidine-containing side chain at N3
LobeglitazoneAntidiabeticPPARγ agonistChromane-based side chain at N3
EpalrestatAldose reductase inhibitorAldose reductaseSpirohydantoin-fused TZD core
DarglitazoneWithdrawn (hepatotoxicity)PPARγ agonistQuinoline-containing side chain at N3

Structural Significance of 2,4-Dioxo-thiazolidine Motifs in Bioactivity

The 2,4-dioxothiazolidine core possesses distinctive physicochemical and electronic properties that underlie its broad bioactivity. The highly polarized carbonyl groups at C2 and C4 create electron-deficient regions that facilitate specific interactions with biological targets, particularly through hydrogen bonding and dipole-dipole interactions. The N3-H proton (or substituent attachment point) serves as a critical hydrogen bond donor/acceptor site, while the thiocarbonyl modification in rhodanine derivatives enhances metal-chelating capabilities [1] [6]. This electronic architecture enables the scaffold to engage diverse binding pockets across enzyme families, explaining its classification as a privileged structure in medicinal chemistry.

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid exemplifies strategic scaffold modification through its propanoic acid linker attached to the N3 position. This structural feature significantly expands the molecule's interactions potential compared to simpler alkyl-substituted derivatives. The terminal carboxylic acid provides an ionizable group that enhances water solubility and enables salt formation for improved bioavailability. Crucially, the carboxylic acid mimics endogenous fatty acid structures recognized by nuclear receptors like PPARs, positioning this derivative as a promising candidate for metabolic disorder therapeutics [4]. The three-carbon tether maintains conformational flexibility while optimally positioning both the TZD core and carboxylic acid for simultaneous target engagement. This structural arrangement has demonstrated enhanced PPARγ binding affinity in related compounds compared to unsubstituted TZDs, validating the molecular design rationale [2].

The C5 exocyclic position offers additional diversification opportunities critical for biological activity tuning. Through Knoevenagel condensation with aldehydes or ketones, chemists generate 5-arylidene or 5-alkylidene derivatives that introduce conjugated systems extending molecular planarity. This modification significantly influences pharmacophore geometry, membrane permeability, and target specificity. The resulting exocyclic double bond typically adopts the Z-configuration, creating a rigid, planar structure that enhances stacking interactions with enzyme binding site residues [1]. Computational analyses reveal that substitutions at C5 modulate electron density distribution across the entire TZD system, thereby regulating redox potential and electrophilicity – properties directly linked to antioxidant and enzyme inhibitory activities [6]. The strategic incorporation of electron-donating or withdrawing groups on C5-arylidene rings provides precise control over these electronic parameters, enabling rational optimization of target-specific derivatives.

Table 2: Key Structural Features and Their Functional Roles in 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic Acid Derivatives

Structural ElementPhysicochemical PropertiesBiological Significance
2,4-Thiazolidinedione coreHighly polarized carbonyls; Planar conformationHydrogen bonding with enzyme active sites; Electron delocalization
N3-propanoic acid chainAcidic proton (pKa ≈ 4.5); Flexible tetherSalt formation for solubility; PPAR recognition element; Chelation potential
Exocyclic C5 positionElectrophilic carbon; Conjugation pathwayMichael acceptor for covalent inhibition; Electronic modulation of core
C5-arylidene moietyExtended π-system; Variable substituentsTarget specificity via hydrophobic interactions; π-stacking with receptor residues
Thione modificationEnhanced nucleophilicity; Metal coordinationChelation of catalytic metal ions in enzymes

The synthetic versatility of 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid further enhances its medicinal chemistry value. The scaffold undergoes multidirectional modifications at three distinct sites: (1) the N3 propanoic acid can form amide/ester derivatives or metal salts to optimize solubility and bioavailability; (2) the C5 position undergoes facile condensation reactions with diverse carbonyl compounds to generate structurally diverse libraries; (3) the C2 carbonyl can be isosterically replaced with thiocarbonyl (rhodanine derivatives) to modulate electronic properties and target affinity [1] [4]. This multi-point diversification capability enables efficient exploration of chemical space around the core structure, facilitating structure-activity relationship (SAR) studies across multiple biological targets. Recent studies have exploited this flexibility to develop multitarget-directed ligands, particularly in anticancer research where derivatives simultaneously inhibit VEGFR-2 kinase and PPARγ receptors – demonstrating the scaffold's capacity for addressing complex disease pathologies [6].

Table 3: Biologically Active Derivatives of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic Acid and Their Targets

C5 ModificationReported Biological ActivitiesMolecular Targets/Mechanisms
5-(4-Methoxybenzylidene)Anticancer (MCF-7, HCT116, HepG2)VEGFR-2 inhibition; PPARγ modulation
5-(3-Methoxybenzylidene)Antidiabetic; AntioxidantPPARγ activation; Reactive oxygen species scavenging
5-(4-Nitrobenzylidene)Antimicrobial; AntitubercularMur ligase inhibition; Cell wall synthesis disruption
5-(2-Thienylmethylene)Anticancer (A549, PC-3)PARP inhibition; DNA repair disruption
5-(4-Dimethylaminobenzylidene)Aldose reductase inhibitionEnzyme active site interaction; Sorbitol pathway suppression

Properties

CAS Number

49629-36-9

Product Name

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

InChI

InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10)

InChI Key

FRPAVHFNOFSNDR-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)S1)CCC(=O)O

Canonical SMILES

C1C(=O)N(C(=O)S1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.